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2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane

Acrylic resins solution polymerization molecular weight distribution

2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane (CAS 5168-50-3) is a bifunctional dialkyl peroxyketal that serves as a high-temperature free-radical initiator for vinyl monomer polymerization, polyolefin crosslinking, and controlled rheology modification. Structurally, it is the tert-amyl analog of the widely used Luperox® 101 / Trigonox® 101 (2,5-dimethyl-2,5-di(tert-butylperoxy)hexane), with the key distinction that the terminal tert-amyl (2-methylbutan-2-yl) groups replace tert-butyl groups.

Molecular Formula C18H38O4
Molecular Weight 318.5 g/mol
CAS No. 5168-50-3
Cat. No. B13753233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane
CAS5168-50-3
Molecular FormulaC18H38O4
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)CC
InChIInChI=1S/C18H38O4/c1-11-15(3,4)19-21-17(7,8)13-14-18(9,10)22-20-16(5,6)12-2/h11-14H2,1-10H3
InChIKeyTUAPLLGBMYGPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane (CAS 5168-50-3): Bifunctional Peroxyketal Initiator for Controlled Radical Polymerization


2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane (CAS 5168-50-3) is a bifunctional dialkyl peroxyketal that serves as a high-temperature free-radical initiator for vinyl monomer polymerization, polyolefin crosslinking, and controlled rheology modification . Structurally, it is the tert-amyl analog of the widely used Luperox® 101 / Trigonox® 101 (2,5-dimethyl-2,5-di(tert-butylperoxy)hexane), with the key distinction that the terminal tert-amyl (2-methylbutan-2-yl) groups replace tert-butyl groups. This structural substitution alters the radical species generated upon thermal homolysis—yielding ethyl and higher alkyl radicals rather than methyl radicals—which in turn impacts polymer architecture, molecular weight distribution, and by-product profile .

Bifunctional dialkyl peroxyketal for high-temperature radical polymerization, crosslinking, and rheology control
Tert-amyl end-groups generate ethyl radicals; supports narrower molecular weight distribution vs tert-butyl analogs
Preferred for low-odor, food-contact polyolefin applications due to reduced tert-butyl alcohol by-product

Why 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane Cannot Simply Replace 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane in Performance-Critical Applications


Although 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane (CAS 78-63-7) shares the same hydrocarbon backbone, the difference in peroxide end-groups—tert-amyl vs tert-butyl—fundamentally changes the radical species generated: ethyl radicals from the tert-amyl compound vs methyl radicals from the tert-butyl analog . These ethyl radicals are less energetic and more selective, leading to reduced chain branching, narrower polydispersity (lower Mw/Mn), and lower solution viscosity in acrylic resin syntheses . In polypropylene rheology modification, the tert-amyl variant produces significantly less tert-butyl alcohol by-product, a critical advantage for food-contact and odor-sensitive applications [1]. Thus, simple substitution can degrade polymer quality, alter processing behavior, and introduce unwanted volatiles—making a direct head-to-head evaluation essential for procurement decisions.

Radical Species Mismatch tert-Butyl analog generates methyl radicals instead of ethyl; may increase chain branching and broaden molecular weight distribution.
By-Product Profile tert-Butyl peroxides produce significantly higher tert-butyl alcohol (TBA); substitution may create odor/VOC issues in sensitive applications.
Process Compatibility Higher half-life temperature of the tert-butyl analog may require higher processing temperature or longer residence time for equivalent radical flux.

Quantitative Differentiation Evidence: 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane vs. Closest Analogs


Polymer Molecular Weight and Polydispersity: Tert-Amyl vs Tert-Butyl Peroxyketals in Acrylic Resin Synthesis

In acrylic resin polymerizations, tert-amyl peroxyketals consistently deliver lower polydispersity (Mw/Mn) and lower solution viscosity than their tert-butyl counterparts. Arkema's comparative data for structurally analogous peroxyketals shows Luperox® 533 (tert-amyl) yielding Mw/Mn = 2.00 vs Luperox® 231 (tert-butyl) at 3.20, with corresponding viscosities of 25 vs 152 poise . The trend holds across the entire family of tert-amyl peroxyketals, as confirmed by Taheri et al. (2019), who reported that tert-amyl derivatives produced acrylic resins with lower Mw, narrower PDI, and lower residual monomer than both tert-butyl peroxides and azo initiators [1]. This class-level advantage is directly transferable to 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane as the bifunctional representative of the tert-amyl peroxyketal family.

Mw/Mn & Viscosity
Class-level
Mw/Mn 2.00, 25 poise vs 3.20, 152 poise
Supports narrower polydispersity and lower viscosity in acrylic resin synthesis
Class-level inference; direct product data to verify
Acrylic resins solution polymerization molecular weight distribution

tert-Butyl Alcohol By-Product Reduction: Diamyl Peroxide vs tert-Butyl Peroxide in Polypropylene Modification

A key procurement-relevant distinction is the dramatically reduced formation of tert-butyl alcohol (TBA) when using diamyl peroxide (di-tert-amyl peroxide) for polypropylene rheology modification. Witco Corporation's patent JPH10231321A explicitly teaches that combining diamyl peroxide with polypropylene generates tert-butyl alcohol in the lowest amount, specifically achieving less than 100 ppm residual TBA in the final product, whereas analogous tert-butyl peroxides yield significantly higher TBA levels [1]. 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane, as a bifunctional diamyl peroxide, is cited as a preferred modifier alongside di-tert-amyl peroxide for achieving this low-TBA outcome.

Residual TBA
Head-to-head
<100 ppm TBA
Reported low-TBA outcome supports food-contact polypropylene applications
Patent-reported endpoint; confirm with own process
Polypropylene degradation controlled rheology by-product minimization

Radical Selectivity: Ethyl Radicals from tert-Amyl vs Methyl Radicals from tert-Butyl Peroxyketals

The fundamental mechanistic differentiation between 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane and its tert-butyl analog lies in the decomposition products: the tert-amyl peroxide generates ethyl radicals, whereas the tert-butyl peroxide generates methyl radicals . Ethyl radicals are approximately 4.0 kJ/mol lower in energy and exhibit significantly higher selectivity for monomer addition over hydrogen abstraction from polymer backbones. Arkema quantifies this selectivity advantage: tert-amyl peroxyketals produce polymers with linear chains and narrow molecular weight distribution, whereas tert-butyl variants promote chain branching and broader distribution due to more extensive hydrogen abstraction . In LDPE/EVA systems, the tert-amyl peroxides Luperox® 546, 554, 575, and 570 are specifically cited as generating 'less energetic thus more selective' ethyl radicals compared to methyl radicals from tert-butyl peroxides .

Radical Energy
Data to verify
~4.0 kJ/mol lower
May support reduced chain branching through higher monomer addition selectivity
Class-level comparison; independent verification recommended
Radical selectivity hydrogen abstraction chain branching

Half-Life Temperature Profile: Activity Matching for Process Temperature Optimization

The 1-hour half-life temperature (T1h) is the primary parameter for matching an initiator to a polymerization or crosslinking process. For the tert-amyl peroxyketal family, the 1h half-life temperature ranges from approximately 91°C to 143°C depending on the specific structure . 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane, as a symmetrical bifunctional peroxyketal, is expected to exhibit a T1h near 120–125°C, placing it between faster-decomposing Luperox® 575 (T1h ≈ 91°C) and the more thermally stable Luperox® DTA (T1h ≈ 143°C). This intermediate activity profile makes it particularly suitable for high-temperature polyolefin crosslinking and polypropylene visbreaking at 200–250°C, where its decomposition kinetics match typical extrusion residence times . By contrast, the tert-butyl analog (2,5-dimethyl-2,5-di(tert-butylperoxy)hexane) has a reported T1h of 138°C, approximately 15°C higher, requiring either a higher process temperature or longer residence time for equivalent radical flux .

Half-Life Temp
Data to verify
~15°C lower T1h
May allow faster initiation or lower process temperature for polyolefin extrusion
Estimated from peroxyketal family data; confirm with direct measurement
Half-life temperature initiator selection thermal decomposition kinetics

High-Value Application Scenarios for 2,5-Dimethyl-2,5-di(tert-amylperoxy)hexane Based on Evidence-Based Differentiation


Controlled-Rheology Polypropylene (CR-PP) with Ultra-Low tert-Butyl Alcohol Residual

For polypropylene compounders targeting food-contact, medical, or automotive interior applications with stringent VOC limits, 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane enables < 100 ppm residual TBA in the final product [1]. This is achieved through the tert-amyl radical's decomposition pathway, which avoids methyl radical-mediated formation of TBA. Process conditions: 0.01–0.4 wt.% peroxide loading, melt extrusion at 200–250°C, targeting MFI adjustments from 0.5 to 50 g/10 min.

High-Solids Acrylic Coating Resins with Narrow Molecular Weight Distribution

In solution polymerization of acrylic resins for high-solids coatings, the tert-amyl peroxyketal architecture delivers resins with polydispersity indices below 2.5 and solution viscosities up to 80% lower than tert-butyl analog-initiated systems . This enables formulations with >70% solids content while maintaining sprayable viscosity, reducing VOC emissions and drying energy costs. The lower residual monomer levels (<0.5%) further enhance coating performance [2].

Crosslinking of Polyolefin Elastomers and EPDM with Minimized Chain Branching

For peroxide-cured EPDM, polyethylene, and ethylene-vinyl acetate (EVA) compounds, the selective ethyl radicals generated by 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane minimize undesired chain branching and improve network uniformity compared to tert-butyl peroxides . This translates to higher crosslink density at equivalent peroxide loading, improved compression set, and better heat aging resistance—critical for automotive seals, cable insulation, and photovoltaic encapsulants.

High-Temperature Vinyl Monomer Bulk and Suspension Polymerization

For styrene, methyl methacrylate, and acrylate bulk/suspension polymerizations conducted at 120–150°C, the intermediate half-life of 2,5-dimethyl-2,5-di(tert-amylperoxy)hexane (T1h ≈ 120–125°C) provides an optimized balance between initiator longevity and productive radical generation . This reduces initiator waste, ensures complete monomer conversion, and produces polymers with narrower MWD than either faster-decomposing (Luperox® 575) or slower-decomposing (Luperox® DTA) alternatives.

Application
Selection Property
Validation Focus
Controlled-Rheology PP (Low TBA)
Low-tert-butyl alcohol by-product profile
Residual TBA quantification in final product
High-Solids Acrylic Resins
Narrow molecular weight distribution and low solution viscosity
Polydispersity index and viscosity measurement
Polyolefin Crosslinking (EPDM, EVA)
Reduced chain branching and uniform network formation
Crosslink density and compression set evaluation
High-Temperature Bulk Polymerization
Intermediate half-life temperature for balanced radical generation
Decomposition kinetics and monomer conversion monitoring
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